4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide

JAK3 inhibition Immunomodulation Transplant rejection

4-(Cyclopropylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (CAS 920961-36-0) is a synthetic small-molecule belonging to the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide chemotype. This compound functions as an inhibitor of Janus Kinase 3 (JAK3), a validated target in T-cell-mediated immune modulation.

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
CAS No. 920961-36-0
Cat. No. B12887982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide
CAS920961-36-0
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1CC1NC2=C3C=CNC3=NC=C2C(=O)N
InChIInChI=1S/C11H12N4O/c12-10(16)8-5-14-11-7(3-4-13-11)9(8)15-6-1-2-6/h3-6H,1-2H2,(H2,12,16)(H2,13,14,15)
InChIKeyKHVASZCEDOGQHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopropylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (CAS 920961-36-0): JAK3-Targeted Pyrrolopyridine Chemical Procurement Guide


4-(Cyclopropylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (CAS 920961-36-0) is a synthetic small-molecule belonging to the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide chemotype. This compound functions as an inhibitor of Janus Kinase 3 (JAK3), a validated target in T-cell-mediated immune modulation [1]. Its core structure features a cyclopropylamino substituent at the C4-position of the pyrrolopyridine scaffold, placing it within a well-characterized series of immunomodulators developed for transplant rejection and autoimmune indications [2].

4-(Cyclopropylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide: Why In-Class Analogs Cannot Be Interchanged for JAK3 Research


Within the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide series, even subtle alterations at the C4-position produce large shifts in JAK3 inhibitory potency, isoform selectivity, and metabolic stability [1]. The lead compound in this series, bearing a cyclohexylamino group at C4, exhibits potent JAK3 inhibition (IC50 = 5.1 nM) but suffers from rapid oxidative metabolism (CLint >1000 mL/min/kg in rat liver microsomes), rendering it unsuitable for in vivo studies without structural optimization [1]. The cyclopropylamino variant represents a distinct point within the structure–activity landscape, and its smaller ring size, altered lipophilicity, and different metabolic susceptibility mean that procurement of a generic 'pyrrolopyridine JAK3 inhibitor' without verifying the exact C4-substituent identity risks experimental failure due to unanticipated potency loss, selectivity drift, or PK inadequacy [1][2].

4-(Cyclopropylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide: Quantitative Comparator Evidence for Procurement Decisions


JAK3 Inhibitory Potency of 4-(Cyclopropylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Versus C4-Cyclohexyl Lead Compound

The 4-(cyclopropylamino) derivative is the minimal cycloalkyl analog in the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide JAK3 inhibitor series. The C4-cyclohexylamino lead compound (compound 2 in Nakajima et al., 2015) provides the closest structural comparator, exhibiting a JAK3 IC50 of 5.1 nM [1]. Quantitative IC50 data for the cyclopropylamino variant specifically have not been publicly disclosed in the peer-reviewed literature, but the SAR trend established across the series confirms that JAK3 inhibitory activity is highly sensitive to the size and hydrophobicity of the C4-cycloalkyl ring, with potency scaling with ring size [1]. Researchers should anticipate reduced potency relative to the cyclohexyl comparator and must empirically determine the IC50 for their specific assay conditions.

JAK3 inhibition Immunomodulation Transplant rejection

Predicted Metabolic Stability Advantage of 4-(Cyclopropylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Over C4-Cyclohexylamino Lead Compound

The C4-cyclohexylamino lead compound (compound 2) exhibits a microsomal intrinsic clearance (CLint) exceeding 1000 mL/min/kg in rat liver microsomes, a value indicative of rapid oxidative metabolism that precludes meaningful in vivo exposure [1]. The high clearance is attributed to oxidative metabolism of the hydrophobic cyclohexyl substituent [1]. Conversion from a cyclohexyl to a cyclopropyl ring reduces the number of metabolically labile methylene units, which is expected to lower CLint. The structurally distinct C4-aminopiperidine derivatives (e.g., 11a and 11b) achieved CLint reductions to 262 and 204 mL/min/kg respectively, demonstrating that C4-substituent engineering can rescue metabolic stability within this scaffold [1]. Quantitative CLint data for the specific cyclopropylamino compound have not been publicly reported.

Metabolic stability Liver microsomes Pharmacokinetics

Predicted hERG Liability Profile of 4-(Cyclopropylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Relative to Piperidine-Containing Series Members

Within the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide series, hERG channel inhibition is driven by molecular lipophilicity (CLogP) and basicity of the C4-substituent [1]. The C4-aminopiperidine lead 11b (CLogP = 2.8) exhibited moderate hERG inhibition with an IC50 of 13 µM [1]. The cyclopropylamino group lacks a basic tertiary amine, which is a structural motif strongly associated with hERG binding via cation-π interactions with Tyr652 [1]. Consequently, the cyclopropylamino variant is predicted to display lower hERG affinity than piperidine-containing analogs. Quantitative hERG data for the specific cyclopropylamino compound have not been reported.

hERG inhibition Cardiotoxicity Safety pharmacology

4-(Cyclopropylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide: Evidence-Backed Research and Industrial Applications


JAK3 Target Validation and Selectivity Profiling in Immune Cell Assays

This compound serves as a minimalist C4-cycloalkyl probe within the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide series, enabling researchers to map the lower boundary of cycloalkyl ring size required for JAK3 engagement. Its use is indicated where a compact, low-lipophilicity scaffold is desired for JAK3 target validation studies, particularly when paired with the C4-cyclohexylamino lead compound (JAK3 IC50 = 5.1 nM) as a positive control [1]. Investigators should empirically determine JAK3, JAK1, and JAK2 IC50 values for this specific analog prior to cellular experiments, as quantitative isoform selectivity data remain unpublished.

In Vitro Metabolic Stability Screening of C4-Cycloalkyl Pyrrolopyridine JAK3 Inhibitors

The cyclopropylamino analog is a logical procurement choice for comparative liver microsome stability studies aimed at quantifying the relationship between C4-cycloalkyl ring size and oxidative clearance. The C4-cyclohexylamino comparator exhibits CLint >1000 mL/min/kg in rat liver microsomes [1], establishing a high-clearance baseline. Head-to-head incubation of the cyclopropylamino and cyclohexylamino compounds in the same microsomal system allows direct assessment of whether reducing the cycloalkyl ring from six to three carbon atoms confers a meaningful metabolic stability advantage.

hERG Safety Liability Assessment of Non-Basic JAK3 Inhibitor Chemotypes

Due to the absence of a basic tertiary amine in the C4-substituent, this compound is structurally predisposed to lower hERG channel affinity compared to the piperidine-containing analogs that dominate the optimized series (e.g., compound 11b with hERG IC50 = 13 µM) [1]. Procurement is warranted for use as a non-basic control in hERG liability screens, enabling dissociation of JAK3 pharmacology from cardiac ion channel effects in early safety profiling.

Structure-Activity Relationship (SAR) Reference for Patent Landscape Analysis

This compound falls within the generic Markush structures of the Astellas Pharma JAK3 inhibitor patent family (US 2009/0264399 A1) [2]. It serves as a reference standard for freedom-to-operate analyses, patent validity challenges, or design-around efforts in the JAK3 inhibitor chemical space. Procurement of an authenticated sample is essential for preparing comparator data in support of intellectual property filings.

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